4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a derivative of 3H-Pyrazol-3-one . It has a complex structure that includes a pyrazolone ring, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolone core and additional functional groups. The 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
The compound has a molecular weight of 98.1032 . Other physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Characterization
- Schiff base ligands similar to 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized using various spectroscopic techniques and X-ray crystallography, revealing insights into their structural properties (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Synthesis Pathways
- Research on similar compounds demonstrates the synthesis of new heterocyclic systems, contributing to the understanding of chemical reactions and synthesis pathways, valuable for developing novel compounds (Holzer et al., 2003).
Molecular Structure Analysis
- Investigations into the molecular structures of related compounds have been conducted, providing essential data for understanding the behavior and potential applications of these chemicals (Rockley & Summers, 1981).
Antibacterial Activity
- Certain Schiff base compounds, structurally akin to the subject chemical, have been tested for antibacterial activity, which could inform the potential biomedical applications of such compounds (Liu et al., 2012).
Crystal Structure and Interaction Studies
- The crystal structure and intermolecular interactions of similar compounds have been studied, providing insights into the structural dynamics and potential applications in material science or pharmaceuticals (Zhang, Zhang, & Guo, 2009).
Ultrasound-Promoted Synthesis
- Fused polycyclic compounds, similar in structure, have been synthesized using ultrasound-promoted techniques, indicating the potential for innovative synthetic methods in organic chemistry (Nikpassand et al., 2010).
Hydrogen-Bonded Structural Studies
- Studies on hydrogen-bonded structures of related compounds contribute to the understanding of molecular interactions, which is crucial in the design of materials and drugs (Portilla et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been known to target enzymes in the cytochrome p-450-dependent pathway .
Mode of Action
It’s likely that it interacts with its targets through a free radical reaction . This involves the compound losing a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound likely affects the cytochrome P-450-dependent pathway . This pathway is crucial for the metabolism of various substances in the body. The downstream effects of this interaction could potentially alter the metabolism of certain drugs or substances in the body.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-11(12(17)16-15-8)7-14-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAGOUEQDWGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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